2,6-difluoro-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzenesulfonamide
Description
2,6-Difluoro-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzenesulfonamide is a synthetic small molecule characterized by a benzenesulfonamide core substituted with fluorine atoms at the 2- and 6-positions. The molecule features a phthalazinone scaffold linked via a methyl group to the sulfonamide nitrogen. The phthalazinone moiety is further modified with a 2-(pyrrolidin-1-yl)ethyl chain at position 3, introducing a tertiary amine functional group.
The synthesis of such compounds aligns with methodologies highlighted in recent multidisciplinary research, where structural diversification is prioritized to enhance pharmacological properties . Analytical techniques like LC/MS, as employed in marine actinomycete metabolite studies, are critical for characterizing such molecules and identifying minor structural variations that influence activity .
Properties
IUPAC Name |
2,6-difluoro-N-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N4O3S/c22-17-8-5-9-18(23)20(17)31(29,30)24-14-19-15-6-1-2-7-16(15)21(28)27(25-19)13-12-26-10-3-4-11-26/h1-2,5-9,24H,3-4,10-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYRMRYGYAHMII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN2C(=O)C3=CC=CC=C3C(=N2)CNS(=O)(=O)C4=C(C=CC=C4F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,6-Difluoro-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzenesulfonamide is a novel compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, efficacy in various disease models, and structure-activity relationships (SAR).
Chemical Structure
The compound can be described by the following chemical formula:
This structure features a benzenesulfonamide core with difluorinated and pyrrolidinyl substituents that are crucial for its biological activity.
The compound's mechanism of action primarily involves the inhibition of specific enzymatic pathways associated with cancer cell metabolism. It has been identified as a potential inhibitor of oxidative phosphorylation (OXPHOS), which is critical for the survival of certain cancer cells that rely on aerobic metabolism for energy production .
In Vitro Studies
In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, it has demonstrated an IC50 value of 0.58 μM against UM16 pancreatic cancer cells . The compound's efficacy is attributed to its ability to disrupt ATP production, forcing cells to rely on less efficient metabolic pathways.
In Vivo Studies
In vivo experiments have indicated that the compound can effectively reduce tumor growth in syngeneic pancreatic cancer models. Notably, it has shown a favorable safety profile with minimal adverse effects reported during trials .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the pyrrolidinyl and sulfonamide moieties significantly impact the compound's potency. For instance, variations in the substituents on the benzenesulfonamide core can lead to substantial changes in biological activity, highlighting the importance of specific functional groups for optimal interaction with target enzymes .
Data Summary
| Parameter | Value |
|---|---|
| Molecular Formula | C19H22F2N4O3S |
| IC50 (UM16 pancreatic cancer) | 0.58 μM |
| Mechanism of Action | OXPHOS inhibition |
| Efficacy in In Vivo Models | Significant tumor reduction |
| Safety Profile | Minimal adverse effects |
Case Studies
Several case studies have illustrated the compound's potential in treating cancers reliant on OXPHOS. For example, a recent study demonstrated its effectiveness in a model of pancreatic cancer where it significantly inhibited tumor growth compared to control treatments .
Scientific Research Applications
Anticancer Activity
Recent studies have explored the potential of sulfonamide derivatives as anticancer agents. The incorporation of the pyrrolidine moiety in this compound may enhance its ability to inhibit tumor growth by interfering with cellular pathways involved in cancer progression. In vitro studies have demonstrated that similar compounds exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound could be further investigated for its anticancer properties .
Enzyme Inhibition
Sulfonamides are widely recognized for their role as enzyme inhibitors. This compound's structure suggests it may inhibit key enzymes involved in metabolic pathways. For instance, research has indicated that derivatives of sulfonamides can inhibit α-glucosidase and acetylcholinesterase, enzymes relevant to diabetes and Alzheimer's disease, respectively . This positions 2,6-difluoro-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)benzenesulfonamide as a potential lead compound for developing treatments for these conditions.
Case Studies and Research Findings
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
| Compound Name | Core Structure | Substituents | Bioactivity (Hypothetical) |
|---|---|---|---|
| Target Compound | Benzenesulfonamide | 2,6-F; phthalazinone-pyrrolidine-ethyl | Kinase inhibition, antimicrobial |
| N-(Phthalazin-1-yl)benzenesulfonamide | Benzenesulfonamide | Unsubstituted phthalazinone | Moderate enzyme inhibition |
| 2-Fluoro-N-(quinazolin-4-yl)benzenesulfonamide | Benzenesulfonamide | 2-F; quinazoline | Anticancer (EGFR inhibition) |
| 3-(Piperidin-1-yl)ethyl-phthalazinone | Phthalazinone | Piperidine-ethyl | Antipsychotic potential |
Impact of Fluorination
Fluorination is a common strategy to improve metabolic stability and bioavailability, as seen in FDA-approved sulfonamide drugs .
Role of the Phthalazinone-Pyrrolidine Moiety
The phthalazinone ring contributes to planar aromatic interactions, while the pyrrolidine-ethyl chain introduces conformational flexibility and basicity. This contrasts with rigid quinazoline-based sulfonamides (e.g., 2-Fluoro-N-(quinazolin-4-yl)benzenesulfonamide), which exhibit stronger π-π stacking but reduced solubility. Piperidine analogs (e.g., 3-(Piperidin-1-yl)ethyl-phthalazinone) may show similar flexibility but differ in pKa due to ring size, affecting membrane permeability .
Bioactivity Trends
- Enzyme Inhibition: The target compound’s hybrid structure may dual-target kinases and carbonic anhydrases, whereas simpler phthalazinone sulfonamides show narrower specificity.
- Antimicrobial Potential: Marine-derived sulfonamides (e.g., salternamides) emphasize the role of heterocycles in disrupting microbial membranes, a property shared with the pyrrolidine-ethyl group here .
- Solubility vs. Potency: Fluorination and the pyrrolidine group balance lipophilicity and solubility, a trade-off less optimized in non-fluorinated or rigid analogs.
Research Findings and Methodological Insights
- Structural Analysis : X-ray crystallography (utilizing programs like the CCP4 suite) would resolve binding modes of the target compound compared to analogs, highlighting interactions with active-site residues .
- Lumping Strategy : As proposed in organic reaction modeling, lumping this compound with other fluorinated sulfonamides could streamline predictive studies of its environmental persistence or metabolic pathways .
Challenges and Contradictions
- Bioactivity Discrepancies: Despite structural similarities to marine actinomycete metabolites (e.g., salternamides), the target compound’s synthetic origin may result in divergent mechanisms, underscoring the need for empirical validation .
- Lumping Limitations : While lumping simplifies modeling, it risks oversimplifying the unique pharmacokinetic effects of the pyrrolidine-ethyl group compared to other amines .
Q & A
Q. How can contradictory results in binding affinity studies be reconciled?
- Methodological Answer : Assess assay conditions (e.g., buffer ionic strength, temperature) for impact on binding kinetics. Use isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS) alongside SPR for kinetic data. Statistical tools like Bland-Altman plots identify systematic biases between methods .
Q. What statistical approaches are robust for analyzing dose-response data with high variability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
